(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Description
(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two 3,5-dimethylphenyl groups attached to a central pyrrolidine ring
Properties
IUPAC Name |
(2S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHWUVAUXBNPC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@@H]2CCCN2)C3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463136 | |
| Record name | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553638-66-7 | |
| Record name | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 3,5-dimethylbenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the pyrrolidine, facilitating nucleophilic substitution with 3,5-dimethylbenzyl chloride.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired this compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine or aromatic derivatives.
Scientific Research Applications
(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
- 2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine (racemic mixture)
- 2-[Bis(3,5-dimethylphenyl)methyl]piperidine
Comparison:
Chirality: (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral compound, and its enantiomer ®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine may exhibit different biological activities and properties.
Structural Differences: The presence of the pyrrolidine ring distinguishes it from similar compounds with different ring structures, such as piperidine.
Unique Properties: The specific arrangement of the 3,5-dimethylphenyl groups and the pyrrolidine ring imparts unique chemical and biological properties to this compound, making it valuable for various applications.
Biological Activity
(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and drug discovery. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Overview
This compound features a pyrrolidine ring substituted with two bulky 3,5-dimethylphenyl groups. This unique structure contributes to its steric and electronic properties, making it a valuable subject for research.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N |
| Molecular Weight | 293.4 g/mol |
| CAS Number | 553638-66-7 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Preliminary studies suggest that the compound may act as an agonist or antagonist at certain receptors, influencing various biological pathways:
- Enzyme Interaction : The compound may bind to enzymes, altering their activity and leading to potential therapeutic effects.
- Receptor Modulation : It may interact with receptors involved in neurological processes, suggesting applications in treating neurological disorders.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of this compound. Its structural characteristics indicate possible efficacy against various pathogens:
- Antibacterial Activity : The compound has shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Antifungal Activity : Preliminary findings suggest activity against drug-resistant Candida strains.
Case Studies
- Neuroprotective Effects : Research has indicated that this compound may exhibit neuroprotective properties through modulation of neurotransmitter systems. In vitro studies demonstrated reduced cell death in neuronal cell lines exposed to neurotoxic agents.
- Anti-inflammatory Activity : In vivo models have shown that the compound can reduce inflammation markers in carrageenan-induced paw edema studies, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol | Contains hydroxymethyl group | Different solubility properties |
| (S)-2-(3,5-Dimethylphenyl)pyrrolidine | Single 3,5-dimethylphenyl substitution | Simpler structure with potentially lower activity |
| (S)-2-Bis(4-methoxyphenyl)methylpyrrolidine | Substituted with methoxy groups | Different electronic properties due to methoxy groups |
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Key findings include:
- Pharmacological Properties : Investigations into its pharmacological properties have revealed potential applications in treating conditions such as pain and inflammation.
- Safety Profiles : Toxicological studies indicate that the compound exhibits a favorable safety profile with no significant adverse effects noted at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
